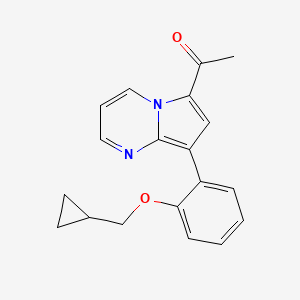

TP-472N

概要

説明

科学的研究の応用

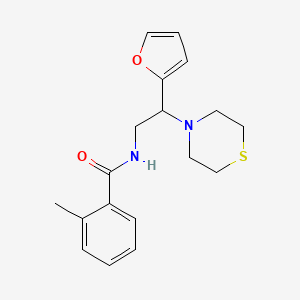

TP 472Nは、科学研究において主にTP 472の陰性対照として使用されています。これは、ブロモドメイン含有タンパク質、特にBRD9およびBRD7を含む研究で使用されます。 これらのタンパク質は、クロマチンリモデリングと転写制御において重要な役割を果たすスイッチ/スクロース非発酵性(SWI/SNF)複合体の構成要素です .

エピジェネティック研究における使用に加えて、TP 472Nは、潜在的な薬物候補をスクリーニングするために使用される化合物ライブラリーの一部でもあります。 これは、研究者がTP 472およびその他の関連化合物の特異性と選択性を理解するのに役立ちます .

作用機序

TP 472Nは、標的ブロモドメイン、特にBRD9とBRD7と相互作用しないことで、陰性対照として機能します。この不活性により、研究者は活性プローブであるTP 472の効果をTP 472Nと比較して、相互作用の特異性を調べることができます。 TP 472Nの分子標的はTP 472と同じですが、TP 472Nはこれらの標的と結合しないため、理想的な対照化合物となっています .

類似化合物の比較

類似化合物:- TP 472:ブロモドメイン含有タンパク質BRD9およびBRD7の活性プローブ。

- PHTPP:選択的エストロゲン受容体ベータアンタゴニスト。

- PP121:ホスホイノシチド3キナーゼとラパマイシン標的タンパク質の二重阻害剤 .

独自性: TP 472Nは、TP 472の陰性対照としての役割においてユニークです。TP 472がBRD9とBRD7に積極的に結合して阻害するのに対し、TP 472Nはこれらのタンパク質と相互作用しないため、TP 472の効果の特異性を検証するための貴重なツールとなります。 この違いは、さまざまな生物学的プロセスにおけるブロモドメインの役割を研究する研究者にとって重要です .

生化学分析

Biochemical Properties

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly in the modulation of bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression regulation. The compound exhibits selective binding to BRD9 with a dissociation constant (KD) of 33 nM and to BRD7 with a KD of 340 nM . This selective interaction suggests that 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone can influence gene expression by modulating the activity of these bromodomains.

Cellular Effects

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By interacting with BRD9 and BRD7, the compound can alter the transcriptional landscape of cells, leading to changes in gene expression patterns. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound’s influence on chromatin structure can affect cellular metabolism by altering the accessibility of metabolic genes .

Molecular Mechanism

The molecular mechanism of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone involves its binding to the bromodomains of BRD9 and BRD7. This binding inhibits the interaction of these proteins with acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific genomic loci. This inhibition can lead to changes in gene expression and downstream cellular effects. The compound’s selective binding to BRD9 and BRD7 suggests that it can be used as a tool to study the specific roles of these bromodomains in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and can be dissolved in DMSO at a concentration of 15 mg/mL . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and their potential effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit BRD9 and BRD7 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity profiles.

Transport and Distribution

Within cells and tissues, 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on chromatin structure and gene expression . The compound’s distribution profile can influence its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is primarily within the nucleus, where it interacts with BRD9 and BRD7. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s activity and function are closely linked to its subcellular localization, as its interactions with chromatin and transcriptional machinery are essential for its biological effects.

準備方法

合成ルートおよび反応条件: TP 472Nの合成には、2-(シクロプロピルメトキシ)アニリンとピロロ[1,2-a]ピリミジン-6-イルエタノンを特定の条件下で反応させる必要があります。 この反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要であり、目的の生成物が得られるように制御された温度で行われます .

工業生産方法: TP 472Nの工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、高純度の試薬と溶媒の使用が含まれ、反応条件は、最大収量と純度を実現するために最適化されています。 最終生成物は、高性能液体クロマトグラフィー(HPLC)を用いて精製され、純度は98%以上になります .

化学反応の分析

反応の種類: TP 472Nは、反応性の官能基の存在により、主に置換反応を起こします。 標準的な実験室条件下では、酸化反応や還元反応には容易には参加しません .

一般的な試薬および条件: TP 472Nを含む反応に使用される一般的な試薬には、溶媒としてのジメチルスルホキシド(DMSO)と、置換反応を促進するさまざまな触媒が含まれます。 反応は通常、室温またはわずかに高温で行われます .

主な生成物: TP 472Nを含む反応から生成される主な生成物は、通常、元の化合物の置換誘導体です。 これらの誘導体は、TP 472Nのコア構造を保持していますが、フェニル環またはピリミジニル環に異なる置換基が結合しています .

類似化合物との比較

Similar Compounds:

- TP 472: An active probe for bromodomain-containing proteins BRD9 and BRD7.

- PHTPP: A selective estrogen receptor beta antagonist.

- PP121: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin .

Uniqueness: TP 472N is unique in its role as a negative control for TP 472. While TP 472 actively binds to and inhibits BRD9 and BRD7, TP 472N does not interact with these proteins, making it a valuable tool for validating the specificity of TP 472’s effects. This distinction is crucial for researchers studying the role of bromodomains in various biological processes .

特性

IUPAC Name |

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQWBZAMTQTECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143826 | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-24-5 | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1653903.png)

![3-[(Thiophen-2-yl)methyl]azetidine hydrochloride](/img/structure/B1653911.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1653914.png)